molecular formula C15H14F2O6S2 B13072026 Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate)

Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate)

Cat. No.: B13072026
M. Wt: 392.4 g/mol
InChI Key: CGBNQCIQYFEUNP-UHFFFAOYSA-N
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Description

Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) is a complex organic compound characterized by its unique structure, which includes two phenylene groups connected by a propane-2,2-diyl bridge and two sulfurofluoridate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) typically involves the reaction of propane-2,2-diylbis(4,1-phenylene) with sulfuryl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Propane-2,2-diylbis(4,1-phenylene): This intermediate is synthesized through a series of reactions involving the coupling of phenylene groups with a propane-2,2-diyl bridge.

    Reaction with Sulfuryl Fluoride: The intermediate is then reacted with sulfuryl fluoride in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfurofluoridate groups to sulfide or thiol groups.

    Substitution: The sulfurofluoridate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propane-2,2-diylbis(4,1-phenylene) bis(2-aminobenzenesulfonate)
  • Propane-2,2-diylbis(4,1-phenylene) bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
  • Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate)

Uniqueness

Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) is unique due to its sulfurofluoridate groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different functional groups and, consequently, different properties and applications.

Properties

Molecular Formula

C15H14F2O6S2

Molecular Weight

392.4 g/mol

IUPAC Name

1-fluorosulfonyloxy-4-[2-(4-fluorosulfonyloxyphenyl)propan-2-yl]benzene

InChI

InChI=1S/C15H14F2O6S2/c1-15(2,11-3-7-13(8-4-11)22-24(16,18)19)12-5-9-14(10-6-12)23-25(17,20)21/h3-10H,1-2H3

InChI Key

CGBNQCIQYFEUNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)F)C2=CC=C(C=C2)OS(=O)(=O)F

Origin of Product

United States

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